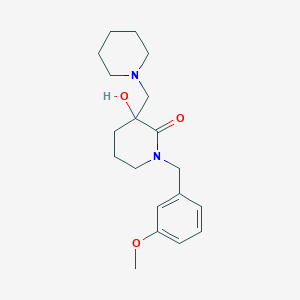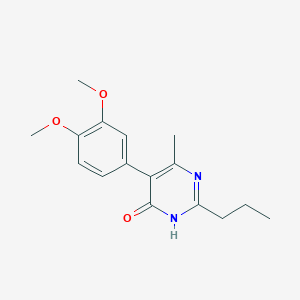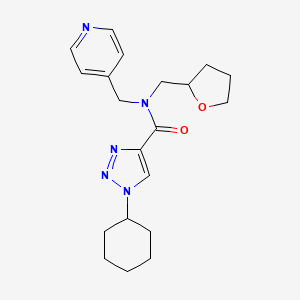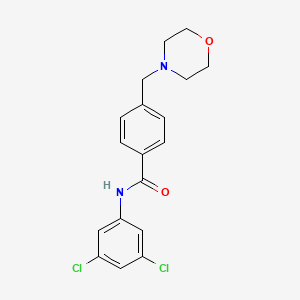
3-hydroxy-1-(3-methoxybenzyl)-3-(1-piperidinylmethyl)-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-1-(3-methoxybenzyl)-3-(1-piperidinylmethyl)-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用机制
The mechanism of action of 3-hydroxy-1-(3-methoxybenzyl)-3-(1-piperidinylmethyl)-2-piperidinone is not fully understood. However, it has been shown to interact with several molecular targets, including the dopamine D2 receptor and the sigma-1 receptor. The compound has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor effects by inducing apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have analgesic effects by inhibiting the activity of nociceptive neurons.
实验室实验的优点和局限性
One of the main advantages of 3-hydroxy-1-(3-methoxybenzyl)-3-(1-piperidinylmethyl)-2-piperidinone for lab experiments is its wide range of biological activities. The compound can be used to study the mechanisms of action of several molecular targets and enzymes. However, one of the limitations of the compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in some experiments.
未来方向
There are several future directions for the study of 3-hydroxy-1-(3-methoxybenzyl)-3-(1-piperidinylmethyl)-2-piperidinone. One potential direction is the study of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential applications in the treatment of cancer. Additionally, the compound could be modified to improve its potency and reduce its toxicity, which could expand its potential applications in scientific research.
合成方法
The synthesis of 3-hydroxy-1-(3-methoxybenzyl)-3-(1-piperidinylmethyl)-2-piperidinone involves the reaction of 3-methoxybenzaldehyde with piperidine and formaldehyde in the presence of a catalyst. The resulting product is then reacted with hydroxylamine to yield the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
3-hydroxy-1-(3-methoxybenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. The compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-hydroxy-1-[(3-methoxyphenyl)methyl]-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-24-17-8-5-7-16(13-17)14-21-12-6-9-19(23,18(21)22)15-20-10-3-2-4-11-20/h5,7-8,13,23H,2-4,6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDKRCOSYUSOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2=O)(CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-furamide](/img/structure/B6015035.png)

![6-(methoxymethyl)-2-(4-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6015050.png)
![2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol](/img/structure/B6015055.png)
![3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6015063.png)
![4-[(4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B6015069.png)
![ethyl {2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B6015071.png)
![1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B6015077.png)


![N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6015100.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6015118.png)

![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide](/img/structure/B6015144.png)